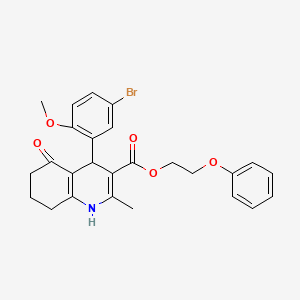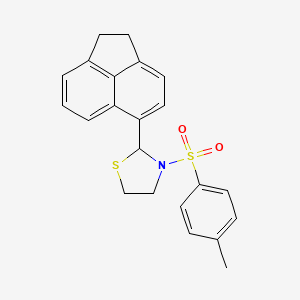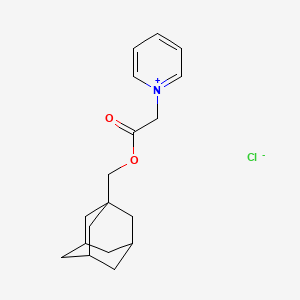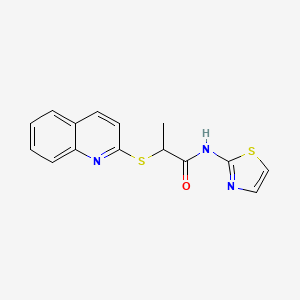![molecular formula C16H25NO7 B5040354 2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5040354.png)
2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid is a complex organic compound that combines both an amine and an alcohol functional group. This compound is often used in various chemical and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 2-ethylphenol with ethylene oxide to form 2-(2-ethylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-ethylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with ethylenediamine to yield 2-[2-[2-(2-ethylphenoxy)ethoxy]ethylamino]ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Applications De Recherche Scientifique
2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
- 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
- 2-(Ethylamino)ethanol
Uniqueness
2-[2-[2-(2-Ethylphenoxy)ethoxy]ethylamino]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are required.
Propriétés
IUPAC Name |
2-[2-[2-(2-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-2-13-5-3-4-6-14(13)18-12-11-17-10-8-15-7-9-16;3-1(4)2(5)6/h3-6,15-16H,2,7-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJZPTHQRPSVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5040271.png)

![ETHYL 1,7-DIMETHYL-3-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5040284.png)


![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5040313.png)
![Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate](/img/structure/B5040320.png)
![6-(3-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B5040329.png)
![7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one](/img/structure/B5040334.png)




![4-(2-furyl)-2-{[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]thio}-6-(trifluoromethyl)pyrimidine](/img/structure/B5040362.png)
